5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives such as amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
649746-09-8 |
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Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
5-acetyl-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H15N3O2/c1-13(23)19-17(12-20)18(14-8-10-16(24-2)11-9-14)21-22(19)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
UEONQGVGMRCIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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